molecular formula C14H9NO2 B6375599 2-Cyano-5-(4-formylphenyl)phenol CAS No. 1261894-54-5

2-Cyano-5-(4-formylphenyl)phenol

Cat. No.: B6375599
CAS No.: 1261894-54-5
M. Wt: 223.23 g/mol
InChI Key: WRCOJHTVRLJSIX-UHFFFAOYSA-N
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Description

2-Cyano-5-(4-formylphenyl)phenol is a biphenyl derivative featuring a phenol core substituted with a cyano (-CN) group at position 2 and a 4-formylphenyl (-C₆H₄CHO) moiety at position 5. The formyl group enables further functionalization, such as condensation reactions to form Schiff bases or covalent organic frameworks (COFs) .

Properties

IUPAC Name

4-(4-formylphenyl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-8-13-6-5-12(7-14(13)17)11-3-1-10(9-16)2-4-11/h1-7,9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCOJHTVRLJSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684646
Record name 4'-Formyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261894-54-5
Record name 4'-Formyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-(4-formylphenyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-formylbenzonitrile with phenol under specific conditions. The reaction typically requires a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific method used.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-(4-formylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The cyano group can be reduced to an amine group (-NH2) using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: Formation of 2-Cyano-5-(4-carboxyphenyl)phenol

    Reduction: Formation of 2-Amino-5-(4-formylphenyl)phenol

    Substitution: Formation of various substituted derivatives depending on the reagents used

Scientific Research Applications

2-Cyano-5-(4-formylphenyl)phenol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.

    Medicine: Explored for its potential use in drug development. Its unique structural features make it a candidate for the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials. It may be used in the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Cyano-5-(4-formylphenyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The cyano and formyl groups can participate in interactions with nucleophiles or electrophiles, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Phenyl Key Properties/Activities Source
2-Cyano-5-(4-formylphenyl)phenol C₁₄H₉NO₂ 223.23 4-formylphenyl High reactivity (formyl group) Inferred
2-Cyano-5-(4-hydroxyphenyl)phenol C₁₃H₉NO₂ 211.22 4-hydroxyphenyl Lab reagent; hydroxyl enhances H-bonding
2-Cyano-5-(2,3-difluorophenyl)phenol C₁₃H₇F₂NO 231.20 2,3-difluorophenyl ≥95% purity; fluorinated substituents enhance lipophilicity
Sulfonamide 24 (IC₅₀ reference) Not provided - 4-N,N-dimethylphenyl Anticancer activity (IC₅₀ = 85.31 µM)
Key Observations:
  • Molecular Weight : The formyl analog has a higher molecular weight (223.23 g/mol) than the hydroxyl derivative (211.22 g/mol), which may influence solubility and crystallization behavior.
  • Bioactivity: While the target compound’s bioactivity is uncharacterized, sulfonamide analogs with cyano and aryl groups exhibit moderate anticancer activity (e.g., IC₅₀ = 85.31 µM against MDA-MB-231 cells) .
Optoelectronics :
  • Azomethines synthesized from tris(4-formylphenyl)phenylamine () demonstrate strong electron-donating capabilities in solar cells. The target compound’s formyl group could similarly enable covalent bonding in COFs or polymers, enhancing thermal stability (up to 500–600°C in COFs ).

Thermal and Chemical Stability

  • Thermal Stability : COFs with formyl-derived linkages (e.g., COF-1 and COF-5) retain porosity and crystallinity up to 500°C, suggesting that the target compound’s formyl group could contribute to robust frameworks .
  • Reactivity : The formyl group’s susceptibility to nucleophilic attack makes it a versatile intermediate for synthesizing imines or hydrazones, contrasting with the hydroxyl group’s stability in acidic conditions .

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